molecular formula C11H15BrN2 B14854902 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B14854902
M. Wt: 255.15 g/mol
InChI Key: MGZKEOYRBWNXBG-UHFFFAOYSA-N
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Description

9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the bromination of a suitable precursor, followed by cyclization to form the azepine ring . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as amines or ethers .

Mechanism of Action

The mechanism of action of 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as:

Uniqueness

What sets 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine apart from these similar compounds is its unique bromine substitution, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and selectivity .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

9-bromo-8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C11H15BrN2/c1-7-4-5-8-9(13)3-2-6-14-11(8)10(7)12/h4-5,9,14H,2-3,6,13H2,1H3

InChI Key

MGZKEOYRBWNXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCCN2)N)Br

Origin of Product

United States

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